molecular formula C30H29ClF5NO2 B12062289 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate CAS No. 83918-76-7

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate

Cat. No.: B12062289
CAS No.: 83918-76-7
M. Wt: 566.0 g/mol
InChI Key: AVCGPTONQJCRMU-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including fluorophenyl, chlorophenyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4,4-bis(4-fluorophenyl)butyl bromide and 4-chloro-3-(trifluoromethyl)aniline.

    Formation of Piperidine Ring: The 4-chloro-3-(trifluoromethyl)aniline undergoes a cyclization reaction with 1,4-dibromobutane to form the piperidine ring.

    Coupling Reaction: The 4,4-bis(4-fluorophenyl)butyl bromide is then coupled with the piperidine derivative using a palladium-catalyzed cross-coupling reaction.

    Acetylation: Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.

Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s fluorinated aromatic rings and piperidine moiety enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of receptor signaling, and changes in ion channel conductance.

Comparison with Similar Compounds

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate can be compared with similar compounds such as:

    1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chlorophenyl)piperidin-4-yl acetate: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-trifluoromethylphenyl)piperidin-4-yl acetate: The absence of the chlorine atom in this compound affects its reactivity and interaction with molecular targets.

    1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-methylphenyl)piperidin-4-yl acetate: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s hydrophobicity and binding affinity.

Properties

CAS No.

83918-76-7

Molecular Formula

C30H29ClF5NO2

Molecular Weight

566.0 g/mol

IUPAC Name

[1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-yl] acetate

InChI

InChI=1S/C30H29ClF5NO2/c1-20(38)39-29(23-8-13-28(31)27(19-23)30(34,35)36)14-17-37(18-15-29)16-2-3-26(21-4-9-24(32)10-5-21)22-6-11-25(33)12-7-22/h4-13,19,26H,2-3,14-18H2,1H3

InChI Key

AVCGPTONQJCRMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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